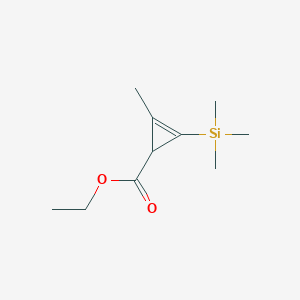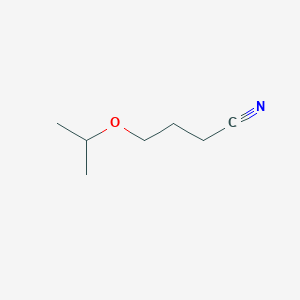
3-(1H-1,2,3-triazol-1-yl)benzoic acid
説明
3-(1H-1,2,3-triazol-1-yl)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
作用機序
Target of Action
The primary targets of 3-(1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines . It also targets Heat Shock Protein 90 (HSP90), a molecular chaperone essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . In the case of HSP90, the compound binds to the N-terminal ATP-binding pocket of HSP90 . This binding is facilitated by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis. It inhibits the proliferation of MCF-7 cancer cells by inducing apoptosis . As an HSP90 inhibitor, it leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This pathway is crucial in maintaining protein homeostasis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the concentration of the compound during the assembly process can regulate the coordination competition between the compound and inorganic anions, thus generating different structures . .
生化学分析
Biochemical Properties
It is known that the triazole moiety can interact with various biomolecules via hydrogen bonding . This interaction could potentially influence the function of enzymes and proteins .
Cellular Effects
In vitro studies have shown that some hybrids of 3-(1H-1,2,3-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against certain cancer cell lines . For instance, these compounds have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can vary over time, potentially due to factors such as stability and degradation .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, which could influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, which could influence its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or water at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The triazole ring in this compound can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of heterocyclic compounds with additional oxygen-containing functional groups.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized benzoic acid derivatives with various substituents on the aromatic ring.
科学的研究の応用
3-(1H-1,2,3-triazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
類似化合物との比較
4-(1H-1,2,3-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at the para position of the benzoic acid.
3-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a different triazole isomer, which may exhibit different chemical and biological properties.
Uniqueness: 3-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. The 1,2,3-triazole ring is known for its stability and ability to participate in “click chemistry,” making it a valuable scaffold in drug discovery and materials science.
特性
IUPAC Name |
3-(triazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDILQXVACSSLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335255-82-8 | |
| Record name | 3-(1H-1,2,3-triazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)




![[amino(2-chloroethyl)phosphoryl]amine](/img/structure/B3382503.png)


